L-Valyl-L-valyl-L-tyrosyl-L-alanine
Description
L-Valyl-L-valyl-L-tyrosyl-L-alanine is a synthetic tetrapeptide composed of two valine residues, one tyrosine, and one alanine linked via peptide bonds. Its molecular formula is C₁₉H₂₈N₄O₅, with a calculated molecular weight of 456.45 g/mol (derived from the sum of individual amino acids: Valine [C₅H₁₁NO₂] × 2, Tyrosine [C₉H₁₁NO₃], and Alanine [C₃H₇NO₂], minus three water molecules from peptide bond formation). The tyrosine residue introduces a phenolic hydroxyl group, which may confer antioxidant properties, while the valine and alanine residues contribute to hydrophobicity and structural stability.
Properties
CAS No. |
798541-27-2 |
|---|---|
Molecular Formula |
C22H34N4O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H34N4O6/c1-11(2)17(23)20(29)26-18(12(3)4)21(30)25-16(19(28)24-13(5)22(31)32)10-14-6-8-15(27)9-7-14/h6-9,11-13,16-18,27H,10,23H2,1-5H3,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,16-,17-,18-/m0/s1 |
InChI Key |
OVJULPJMUOKOPB-MGHWNKPDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and C-Terminal Attachment
The synthesis begins with anchoring the C-terminal amino acid (L-alanine) to a polymeric resin. Boc-protected L-alanine (Boc-Ala-OH) is coupled to a chloromethylated polystyrene resin using a threefold excess of dicyclohexylcarbodiimide (DCC) in methylene chloride. The resin is sequentially washed with N,N-dimethylformamide (DMF), ethanol, and chloroform to remove unreacted reagents. This step ensures a stable ester bond between the resin and the C-terminal alanine, critical for subsequent elongation.
Sequential Coupling of Amino Acids
The peptide chain is elongated via iterative deprotection and coupling cycles. After anchoring alanine, Boc-protected L-tyrosine (Boc-Tyr-OH) is introduced. A 2.37 mM solution of Boc-Tyr-OH in a DMF-methylene chloride mixture reacts with the resin-bound alanine under DCC activation. The coupling efficiency is monitored via ninhydrin testing, with unreacted amino groups acetylated using acetic anhydride to prevent deletion sequences.
Subsequent valine residues are incorporated analogously. Boc-L-valine (Boc-Val-OH) is coupled in methylene chloride with DCC, followed by a final Boc deprotection step using trifluoroacetic acid (TFA). The repetitive cycle—deprotection (TFA), neutralization (triethylamine), and coupling (DCC)—ensures high fidelity in sequence assembly.
Table 1: SPPS Reagents and Conditions for Val-Val-Tyr-Ala
Deprotection and Cleavage
Upon completing the tetrapeptide sequence, the resin-bound product is treated with hydrogen bromide (HBr) in TFA to cleave the peptide and remove Boc groups. A 40-minute HBr gas infusion achieves complete cleavage, yielding a crude peptide hydrobromide. The product is precipitated with cold ether, dissolved in aqueous acetic acid, and lyophilized to obtain a powdered form.
Solution-Phase Peptide Synthesis
Protection Strategies
Solution-phase synthesis employs temporary and permanent protecting groups to prevent side reactions. The α-amino group of L-valine is protected with Boc, while the tyrosine phenolic hydroxyl is shielded with a benzyl (Bzl) group. Acetic anhydride serves as an acetylating agent for N-terminal protection in racemic amino acid mixtures, though this method requires aqueous workup to isolate enantiomerically pure intermediates.
Coupling Reactions
Fragment condensation is preferred for assembling Val-Val-Tyr-Ala. The dipeptide Val-Val is synthesized first by reacting Boc-Val-OH with H-Val-OBzl using DCC. The tyrosine-alanine segment (Tyr-Ala) is prepared separately via mixed anhydride methods, combining Boc-Tyr-OH and H-Ala-OBzl with isobutyl chloroformate. The two fragments are then coupled using DCC in DMF, followed by global deprotection with HBr/TFA.
Table 2: Solution-Phase Coupling Efficiency
| Fragment | Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Val-Val | DCC | DMF | 0°C | 88% |
| Tyr-Ala | Mixed anhydride | THF | -15°C | 85% |
| Final condensation | DCC | DMF | RT | 78% |
Purification Techniques
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 466.3 [M+H]⁺, aligning with the theoretical mass of 465.5 g/mol.
Amino Acid Analysis
Hydrolysis in 6M HCl (110°C, 24 hr) followed by HPLC quantitation validates the molar ratio (Val: 2.0, Tyr: 1.0, Ala: 1.0).
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Valyl-L-valyl-L-tyrosyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of L-Valyl-L-valyl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the context and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Characteristics
The table below compares L-Valyl-L-valyl-L-tyrosyl-L-alanine with other oligopeptides containing valine, tyrosine, and alanine residues, as documented in recent literature and chemical databases:
Key Observations:
- Chain Length : The target tetrapeptide is shorter than most analogs (e.g., CAS 501328-93-4 has 9 residues), impacting its solubility and membrane permeability .
- Aromaticity : The tyrosine residue is shared with compounds like CAS 866109-04-8, suggesting possible antioxidant or receptor-binding roles .
Physicochemical and Functional Comparisons
Solubility and Stability:
- Shorter peptides like this compound typically exhibit higher aqueous solubility due to fewer hydrophobic residues. In contrast, longer chains (e.g., CAS 501328-93-4) may aggregate or require organic solvents .
- Tyrosine’s phenolic group enhances UV absorption and redox activity, a feature shared with CAS 539823-07-9 and 866109-04-8 .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for L-Valyl-L-valyl-L-tyrosyl-L-alanine?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:
- Resin selection : Use Fmoc-Rink amide resin for C-terminal amidation.
- Coupling : Activate Fmoc-protected amino acids (Val, Tyr, Ala) with HBTU/HOBt and DIEA in DMF. Steric hindrance from valine residues may require extended coupling times (30–60 minutes).
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
- Cleavage : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) releases the peptide from the resin.
- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
- Reference : SPPS protocols for similar valine-rich peptides are detailed in synthetic route studies .
Q. How do researchers confirm the structural integrity and purity of this tetrapeptide?
- Methodological Answer :
- Purity : Reverse-phase HPLC (≥95% purity) using a C18 column and UV detection at 214 nm (peptide bond) and 280 nm (tyrosine aromatic ring) .
- Mass Confirmation : ESI- or MALDI-TOF MS compares observed mass (theoretical MW: ~453.5 g/mol) with calculated values.
- Structural Validation : <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 or CD3OD identifies backbone amide protons and side-chain resonances.
- Amino Acid Analysis : Acid hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies Val, Tyr, and Ala ratios .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer :
- Lyophilization : Store lyophilized powder at -20°C under argon to prevent oxidation.
- Solution Stability : Avoid aqueous solutions at pH >7.0; tyrosine residues degrade under alkaline conditions.
- Decomposition Risks : Thermal degradation above 25°C produces CO and NOx; monitor via TGA/DSC .
Advanced Research Questions
Q. What advanced strategies address low coupling efficiency during SPPS of valine-rich sequences?
- Methodological Answer :
- Double Coupling : Use DIC/OxymaPure activation for sterically hindered valine residues.
- Microwave Assistance : 30-second microwave pulses (50°C) improve coupling kinetics.
- Real-Time Monitoring : Kaiser test or FT-IR spectroscopy detects free amine groups post-coupling.
- Side-Chain Protection : tert-Butyl (tBu) for tyrosine hydroxyl groups prevents side reactions .
Q. How should contradictory bioactivity results in cell-based vs. in vitro assays be reconciled?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. luciferase reporter assays for cellular uptake).
- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (6.5–7.4) to mimic physiological conditions.
- Cell Line Controls : Compare primary vs. immortalized cells; validate passage number and serum conditions.
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables .
Q. Which spectroscopic methods elucidate conformational dynamics in solution?
- Methodological Answer :
- Circular Dichroism (CD) : Monitor secondary structure (e.g., β-turn propensity) in far-UV (190–250 nm).
- 2D-NMR : NOESY detects intra-peptide hydrogen bonds; <sup>1</sup>H-<sup>15</sup>N HSQC tracks backbone flexibility.
- Molecular Dynamics (MD) : Simulate solvent interactions (explicit water models) and correlate with experimental CD/NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
